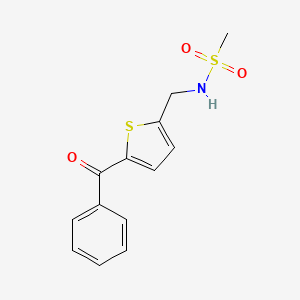![molecular formula C25H22Cl2N2S B2382711 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-05-3](/img/structure/B2382711.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole, commonly referred to as DCBSI, is a synthetic molecule that has been used in a variety of scientific research applications. DCBSI has a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments. In
科学研究应用
DCBSI has been used in a variety of scientific research applications, including the study of the effects of endocrine disruptors on the reproductive system, the study of the mechanisms of action of anti-inflammatory drugs, and the study of the effects of environmental pollutants on the immune system. Additionally, DCBSI has been used in the development of novel drugs, as well as in the study of the mechanisms of action of existing drugs.
作用机制
The mechanism of action of DCBSI is not fully understood, but it is believed to involve the binding of DCBSI to a variety of receptors in the body, such as the estrogen receptor and the androgen receptor. DCBSI has been shown to interact with a variety of other proteins and enzymes, including cytochrome P450 enzymes, and is believed to play a role in modulating the activity of these proteins and enzymes.
Biochemical and Physiological Effects
DCBSI has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, DCBSI has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, DCBSI has been shown to have a variety of endocrine-disrupting effects, including the stimulation of estrogen production and the inhibition of androgen production.
实验室实验的优点和局限性
The primary advantage of using DCBSI in laboratory experiments is that it is a relatively safe and non-toxic molecule. Additionally, DCBSI is relatively easy to synthesize and is relatively inexpensive. The primary limitation of using DCBSI in laboratory experiments is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
未来方向
There are a variety of potential future directions for the use of DCBSI in scientific research. One potential future direction is to explore the effects of DCBSI on other receptors, such as the glucocorticoid receptor and the progesterone receptor. Additionally, further research is needed to explore the potential therapeutic applications of DCBSI, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research is needed to explore the potential environmental effects of DCBSI, such as its potential to disrupt the endocrine system of wildlife. Finally, further research is needed to explore the potential interactions of DCBSI with other molecules, such as hormones and drugs.
合成方法
DCBSI is synthesized by a two-step process that involves the reaction of 3,4-dichlorobenzylsulfanyl chloride with 4,5-diphenyl-1-propyl-1H-imidazole in the presence of anhydrous potassium carbonate. The reaction is carried out in an ethyl acetate solvent at room temperature, and the resulting product is purified by column chromatography.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h3-14,16H,2,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKCDTIKASBJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)

![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)


![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2382651.png)